molecular formula C9H7BrN2O2S B1491547 6-(5-Bromothiophen-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2091504-00-4

6-(5-Bromothiophen-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1491547
CAS No.: 2091504-00-4
M. Wt: 287.14 g/mol
InChI Key: ZSFKBCBXPNOVOT-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are essential in industrial chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For example, a chalcone derivative has been synthesized by Claisen-Schmidt condensation reaction . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and varies based on the specific derivative. For instance, the compound “(5-bromothiophen-2-yl)methylamine” has a molecular weight of 206.11 .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, in the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .


Physical and Chemical Properties Analysis

Thiophene derivatives exhibit a variety of physical and chemical properties. For example, the compound “3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione” has visible absorption bands at 527, 558, and 362 nm in propylene carbonate and was found to be fluorescent in solution .

Scientific Research Applications

Crystal Structure and Antimicrobial Activity

The compound, a variant of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, was synthesized without using any separation techniques and characterized for its crystal structure. The X-ray analysis of a related compound was performed, indicating potential for studying molecular structures. Additionally, synthesized compounds demonstrated notable antibacterial and antifungal activities, implying the compound's potential in antimicrobial research. The study also highlighted the drug-like nature of the compounds through ADMET prediction (Sharma et al., 2022).

Synthesis and Reactions with Electrophiles

Research on the synthesis of pyrimidine-2,4-diones like the compound of interest revealed its interaction with electrophiles. The study detailed the synthesis process, exploring how the compound reacts under different conditions. This could be crucial for understanding its chemical behavior and potential applications in chemical synthesis (Mekuskiene & Vainilavicius, 2006).

Organic Semiconductor Applications

A specific protocol was reported for synthesizing derivatives of the compound, potentially used in creating organic semiconductors. This suggests its application in the field of electronics, particularly in the development of semiconductor materials, which are crucial in modern electronic devices (Quinn, Jin, & Li, 2015).

Safety and Hazards

The safety and hazards associated with thiophene derivatives can vary based on the specific derivative. For example, the compound “2-(5-Bromothiophen-2-yl)pyridine” should be stored in a dark place at 2-8°C, and contact with skin and eyes should be avoided .

Properties

IUPAC Name

6-(5-bromothiophen-2-yl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c1-12-8(13)4-5(11-9(12)14)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFKBCBXPNOVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(5-Bromothiophen-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-(5-Bromothiophen-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
6-(5-Bromothiophen-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
6-(5-Bromothiophen-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
6-(5-Bromothiophen-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-(5-Bromothiophen-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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